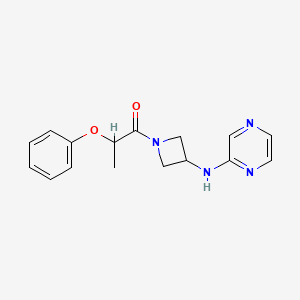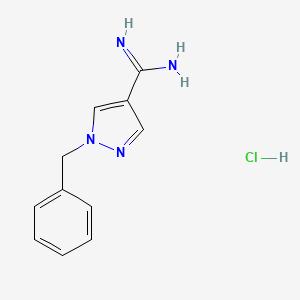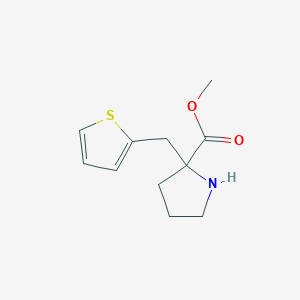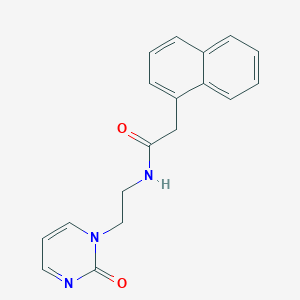
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has attracted significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用机制
BAY 11-7082 exerts its effects by inhibiting the activity of the NF-kB pathway. NF-kB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. BAY 11-7082 inhibits the activation of NF-kB by blocking the phosphorylation of IkB kinase (IKK) and preventing the degradation of IkBα, which is an inhibitor of NF-kB. By inhibiting the NF-kB pathway, BAY 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have shown that BAY 11-7082 inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in macrophages and other immune cells. BAY 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have shown that BAY 11-7082 reduces inflammation and tissue damage in animal models of inflammatory diseases such as arthritis and colitis.
实验室实验的优点和局限性
One of the main advantages of using BAY 11-7082 in laboratory experiments is its ability to inhibit the NF-kB pathway, which is involved in the regulation of various cellular processes. BAY 11-7082 is a potent inhibitor of NF-kB and has been shown to be effective in reducing inflammation and cell proliferation in various cell types. However, one of the limitations of using BAY 11-7082 is its potential toxicity, as it has been shown to induce cytotoxicity and apoptosis in some cell types. Additionally, BAY 11-7082 may have off-target effects, which could affect the interpretation of experimental results.
未来方向
There are several potential future directions for the research on BAY 11-7082. One area of interest is the development of new drugs based on the structure of BAY 11-7082 that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral properties of BAY 11-7082. Additionally, further studies are needed to evaluate the efficacy and safety of BAY 11-7082 in animal models and clinical trials for the treatment of various diseases.
合成方法
The synthesis of BAY 11-7082 involves the reaction of 3-acetylphenol with 2-tert-butyl-5-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with chloroacetyl chloride to form the final compound. The synthesis of BAY 11-7082 is a multi-step process that requires expertise and careful handling of chemicals.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the nuclear factor-kappaB (NF-kB) pathway, which is involved in the regulation of immune responses. BAY 11-7082 has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BAY 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and herpes simplex virus.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-10-18(21(3,4)5)19(11-14)25-13-20(24)22-17-8-6-7-16(12-17)15(2)23/h6-12H,13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHKYUQNKCMFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)


![1-{4-[3-(1-Acetyl-piperidin-4-YL)-propyl]-piperidin-1-YL}-ethanone](/img/structure/B2622908.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)